5-(benzyloxy)-4-oxo-N-(pyridin-2-ylmethyl)-4H-pyran-2-carboxamide
CAS No.: 1021060-11-6
Cat. No.: VC7328693
Molecular Formula: C19H16N2O4
Molecular Weight: 336.347
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1021060-11-6 |
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Molecular Formula | C19H16N2O4 |
Molecular Weight | 336.347 |
IUPAC Name | 4-oxo-5-phenylmethoxy-N-(pyridin-2-ylmethyl)pyran-2-carboxamide |
Standard InChI | InChI=1S/C19H16N2O4/c22-16-10-17(19(23)21-11-15-8-4-5-9-20-15)25-13-18(16)24-12-14-6-2-1-3-7-14/h1-10,13H,11-12H2,(H,21,23) |
Standard InChI Key | XRJTWAGAEVYEAK-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)COC2=COC(=CC2=O)C(=O)NCC3=CC=CC=N3 |
Introduction
Chemical Identity and Structural Features
5-(Benzyloxy)-4-oxo-N-(pyridin-2-ylmethyl)-4H-pyran-2-carboxamide (molecular formula: ) is a pyranone-based molecule characterized by:
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A benzyloxy group at the 5-position of the pyran ring, providing steric bulk and influencing solubility.
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A 4-oxo (ketone) group at the 4-position, critical for electronic conjugation and hydrogen-bonding interactions.
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A carboxamide moiety at the 2-position, functionalized with a pyridin-2-ylmethyl substituent. This amide group enhances binding affinity to biological targets, particularly enzymes or receptors with hydrophobic pockets .
The compound’s structure combines features of both hydroxypyranones (known for metal chelation and antioxidant properties) and aryl amides (common in kinase inhibitors and enzyme-targeted drugs) .
Synthesis and Structural Optimization
Synthetic Route
The synthesis of this compound likely follows a multi-step protocol derived from methodologies for analogous pyranone carboxamides :
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Core Formation:
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Oxidation and Functionalization:
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Amide Coupling:
Key Challenges and Solutions
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Low Solubility: The benzyloxy group and aromatic pyridine ring reduce aqueous solubility. Strategies include introducing polar substituents or formulating as prodrugs .
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Amide Stability: The carboxamide bond may hydrolyze under acidic conditions. Steric shielding by the pyridin-2-ylmethyl group mitigates this issue .
Physicochemical Properties
While experimental data for this specific compound are scarce, properties can be inferred from structural analogs :
Property | Value/Prediction |
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Molecular Weight | 357.37 g/mol |
Melting Point | 180–185°C (estimated) |
LogP (Partition Coefficient) | 2.1 ± 0.3 (moderate lipophilicity) |
Solubility in Water | <1 mg/mL (poor) |
pKa | 3.8 (carboxylic acid, if present) |
Spectroscopic Characteristics:
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IR: Strong absorption at (C=O stretch of ketone and amide) .
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: Key signals include 5.10 ppm (benzyloxy CH), 8.50 ppm (pyridine-H), and 6.80–7.80 ppm (aromatic protons) .
Compound | ALR2 IC (μM) | Selectivity (ALR2/ALR1) |
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7l (from ) | 0.789 | >100 |
Target Compound (Predicted) | 1.2–2.5 | 50–80 |
Antioxidant Activity
The hydroxypyranone core scavenges free radicals via electron donation. Introducing electron-donating groups (e.g., benzyloxy) enhances this activity :
Assay | DPPH Radical Scavenging (% at 100 μM) | Lipid Peroxidation Inhibition (% at 100 μM) |
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7k (from ) | 92.5 ± 2.1 | 90.73 ± 3.97 |
Target Compound (Predicted) | 85–90 | 75–85 |
Applications in Drug Development
Diabetic Neuropathy
By inhibiting ALR2, this compound could mitigate sorbitol accumulation in nerves, a hallmark of diabetic neuropathy. Preclinical models show reduced oxidative stress and inflammation with similar analogs .
Oncology
The pyridin-2-ylmethyl group resembles pharmacophores in kinase inhibitors (e.g., crizotinib). Molecular docking studies suggest potential binding to EGFR or ALK kinases .
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